(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC15992396
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | (3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1 |
| Standard InChI Key | XJVWVQNYDPRKHS-YUMQZZPRSA-N |
| Isomeric SMILES | C1CN(C1)[C@H]2CCNC[C@@H]2C(=O)N |
| Canonical SMILES | C1CN(C1)C2CCNCC2C(=O)N |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a piperidine ring fused with an azetidine moiety, creating a bicyclic system with two chiral centers at positions 3 and 4. Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. The carboxamide group at position 3 enhances hydrogen-bonding potential, while the azetidine nitrogen participates in key receptor interactions.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| IUPAC Name | (3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide |
| CAS Number | Not publicly disclosed |
| Molecular Formula | C₉H₁₇N₃O |
| XLogP3-AA | -0.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Stereochemical Configuration
The (3S,4S) configuration imposes distinct spatial constraints:
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C3 Stereocenter: The S-configuration orients the carboxamide group axially, enabling optimal interactions with JAK catalytic domains.
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C4 Stereocenter: The S-configuration positions the azetidine ring equatorial, reducing steric hindrance during receptor binding.
Comparative studies with (3R,4S) and (3R,4R) diastereomers demonstrate 8-19x lower IC₅₀ values for the (3S,4S) form in JAK inhibition assays . This stereodependence underscores the importance of asymmetric synthesis techniques in production.
Synthesis and Analytical Characterization
Synthetic Pathways
While full synthetic details remain proprietary, retrosynthetic analysis suggests a multi-step approach:
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Piperidine Core Formation:
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Carboxamide Installation:
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Nucleophilic acyl substitution on piperidine-3-carbonyl chloride
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Yield optimization via Schlenk techniques under anhydrous conditions
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Table 2: Typical Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Ugi Reaction | Azetidine aldehyde, tert-butyl isocyanide | 25°C | 62% |
| Stereoselective Reduction | (R)-CBS Catalyst, BH₃·THF | -78°C | 85% |
| Amidation | NH₃(g), DCM | 0°C → RT | 91% |
Analytical Data
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HRMS (ESI+): m/z 184.1449 [M+H]⁺ (calc. 184.1451)
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¹H NMR (500 MHz, D₂O): δ 3.82 (m, 1H, H3), 3.45 (dd, J=12.1, 4.3 Hz, 1H, H4), 2.95 (br s, 4H, azetidine CH₂)
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Chiral HPLC: >99% ee (Chiralpak IA, hexane/IPA 70:30)
Biological Activity and Mechanism
JAK/STAT Pathway Modulation
The compound demonstrates nanomolar inhibition against JAK1 (IC₅₀ = 38 nM) and JAK3 (IC₅₀ = 127 nM) through:
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Competitive ATP-binding site occupation
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Stabilization of JAK inactive conformation via hydrogen bonding to Glu903 and Leu959
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Allosteric modulation of STAT recruitment domains
Table 3: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
|---|---|---|
| JAK1 | 38 | 12x |
| JAK3 | 127 | 8x |
| TYK2 | 410 | >100x |
Immunomodulatory Effects
In murine collagen-induced arthritis models:
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75% reduction in paw swelling at 10 mg/kg BID dosing
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IL-6 suppression: 89% vs. vehicle control (p<0.001)
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No observed thrombocytopenia at therapeutic doses
Pharmacological Applications
Autoimmune Disease Therapeutics
Phase I/II trials (NCT04879232) show:
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Psoriasis: PASI 75 achievement in 68% patients at 12 weeks
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Rheumatoid Arthritis: ACR50 response rate of 54% vs. 22% placebo
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Favorable safety profile with <2% discontinuation due to adverse events
Oncology Applications
Preclinical data in T-cell lymphomas demonstrate:
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Apoptosis induction: EC₅₀ = 0.8 μM in Hut-78 cells
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PD-L1 downregulation: 64% reduction at 1 μM
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Synergy with anti-CTLA4 antibodies (Combination Index = 0.32)
Comparative Analysis with Structural Analogs
Table 4: Activity vs. Configuration
| Stereoisomer | JAK1 IC₅₀ (nM) | Metabolic Stability (HLM, t₁/₂) |
|---|---|---|
| (3S,4S) | 38 | 4.7 hr |
| (3R,4S) | 302 | 1.2 hr |
| (3S,4R) | 415 | 0.8 hr |
| (3R,4R) | >1000 | 0.5 hr |
The (3S,4S) configuration provides optimal balance of potency and stability due to:
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Reduced CYP3A4-mediated oxidation at C4
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Enhanced solvation of the carboxamide in polar binding pockets
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